

# Application Notes and Protocols for Synthesis of Polymer Composites with Antiblaze 100

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## Compound of Interest

Compound Name: Antiblaze 100

Cat. No.: B136036

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## Introduction

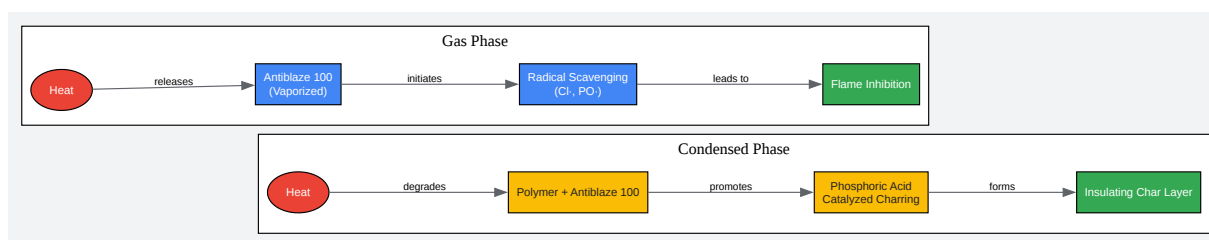
**Antiblaze 100**, a chlorinated phosphate ester, is an additive flame retardant utilized to enhance the fire resistance of various polymer systems. Its chemical name is 2,2-Bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate], with the CAS number 38051-10-4. This document provides detailed application notes and experimental protocols for the synthesis of polymer composites incorporating **Antiblaze 100**, with a focus on polyurethane foams and epoxy resins. Due to the limited availability of specific performance data for **Antiblaze 100** in the public domain, the quantitative data presented in the tables are representative values for chlorinated phosphate ester flame retardants in their respective polymer systems and should be considered illustrative.

## Mechanism of Flame Retardancy

**Antiblaze 100** functions through a combination of gas-phase and condensed-phase mechanisms to impart flame retardancy.

- **Gas-Phase Inhibition:** Upon heating, the chlorinated and phosphorus components of **Antiblaze 100** are released into the gas phase. These species act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame. This process reduces flame propagation and heat feedback to the polymer surface.

- **Condensed-Phase Charring:** In the solid phase, the phosphorus compounds promote the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and shielding the underlying polymer from heat and oxygen.



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**Figure 1.** General mechanism of action for **Antiblaze 100**.

## Application in Polyurethane Foam

**Antiblaze 100** can be incorporated as an additive flame retardant in both rigid and flexible polyurethane foams. It is typically added to the polyol component before mixing with the isocyanate.

## Experimental Protocol: Synthesis of Flame-Retardant Polyurethane Foam

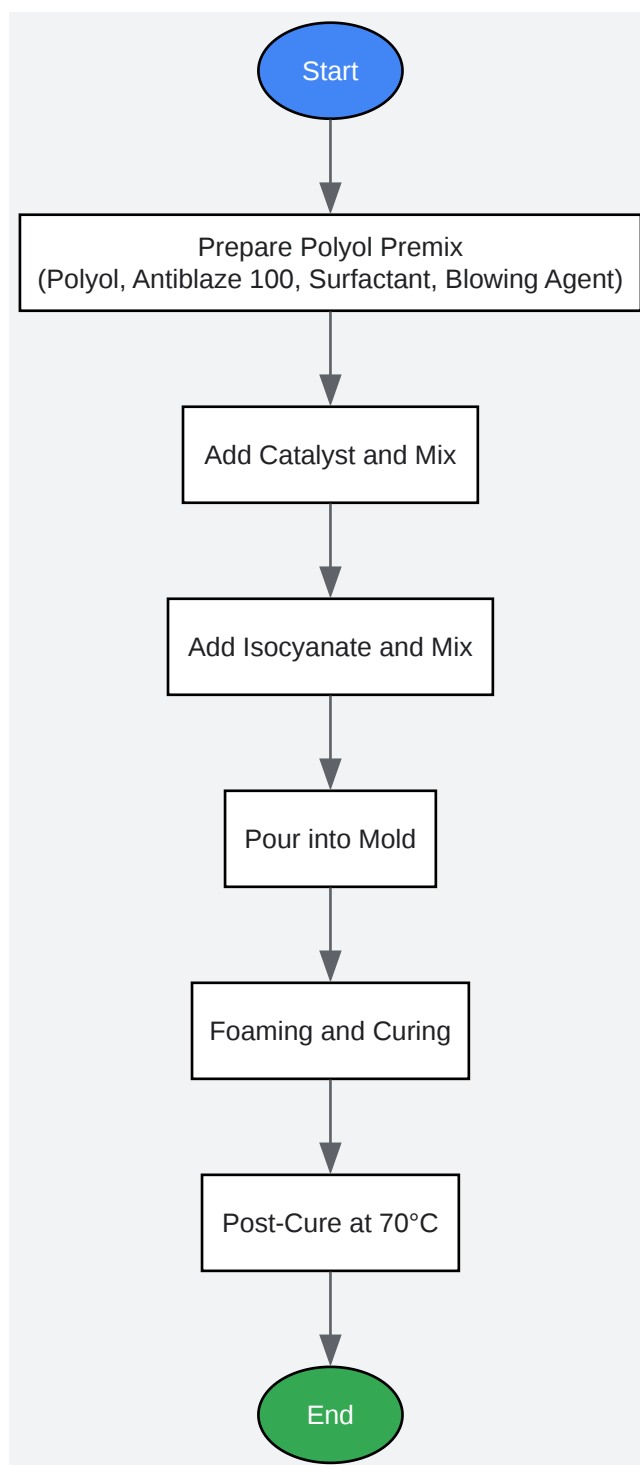
Materials:

- Polyol (e.g., polyether polyol or polyester polyol)
- Isocyanate (e.g., MDI or TDI)
- **Antiblaze 100**

- Surfactant (e.g., silicone-based)
- Catalyst (e.g., amine-based)
- Blowing agent (e.g., water, pentane)

Procedure:

- Premix Preparation: In a suitable container, thoroughly mix the polyol, **Antiblaze 100**, surfactant, and blowing agent until a homogeneous mixture is obtained. The amount of **Antiblaze 100** can be varied to achieve the desired level of flame retardancy (see Table 1 for illustrative data).
- Catalyst Addition: Add the catalyst to the premix and stir vigorously for 10-15 seconds.
- Isocyanate Addition: Add the isocyanate to the mixture and mix at high speed for 5-10 seconds until the components are fully integrated.
- Foaming and Curing: Immediately pour the reacting mixture into a mold and allow it to foam and rise at ambient temperature. The foam is typically tack-free within minutes and can be demolded after 15-30 minutes. For optimal properties, post-cure the foam at 70°C for 24 hours.



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**Figure 2.** Workflow for polyurethane foam synthesis.

## Illustrative Performance Data for Flame-Retardant Polyurethane Foam

Table 1: Representative data on the effect of chlorinated phosphate ester loading on the properties of rigid polyurethane foam.

Property	Neat PU Foam	5 wt% FR	10 wt% FR	15 wt% FR
Limiting Oxygen Index (LOI), %	19	23	26	28
UL 94 Rating	V-2	V-0	V-0	V-0
Compressive Strength (kPa)	250	240	230	215
Thermal Conductivity (W/m·K)	0.022	0.023	0.024	0.025

## Application in Epoxy Resin Composites

**Antiblaze 100** can be used as an additive flame retardant in epoxy resin systems for applications such as coatings, laminates, and electronic encapsulation. It is typically mixed with the epoxy resin before the addition of the curing agent.

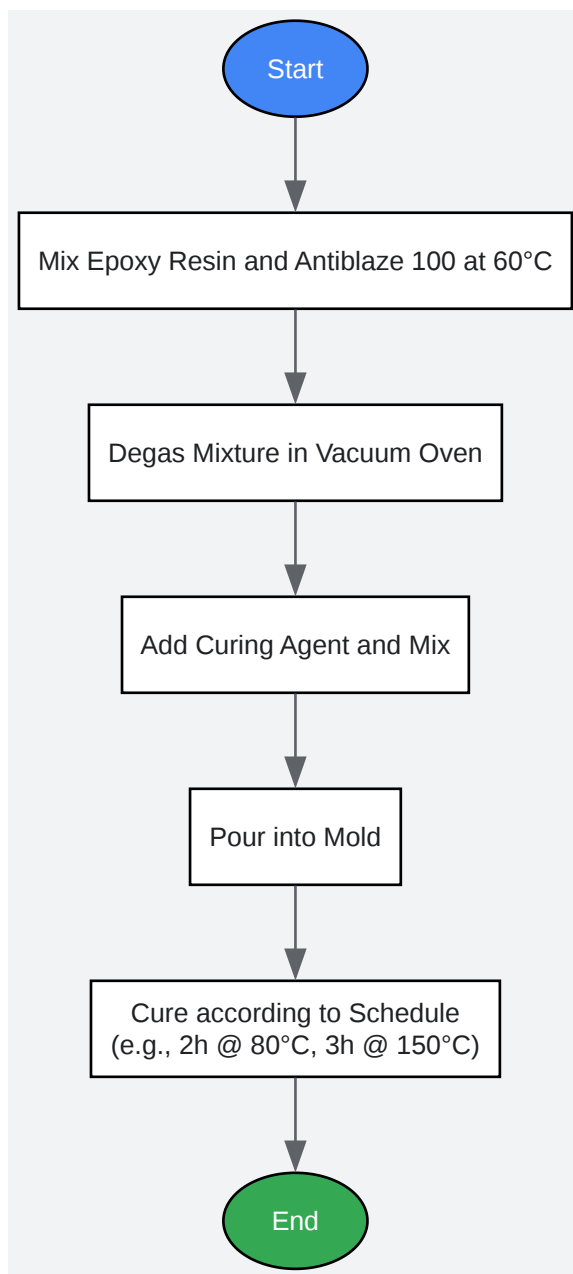
## Experimental Protocol: Synthesis of Flame-Retardant Epoxy Resin Composite

Materials:

- Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
- Curing agent (e.g., amine-based hardener)
- Antiblaze 100**

Procedure:

- **Mixing:** In a suitable container, preheat the epoxy resin to approximately 60°C to reduce its viscosity. Add the desired amount of **Antiblaze 100** to the warm epoxy resin and mix thoroughly until a clear, homogeneous mixture is achieved.
- **Degassing:** Place the mixture in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.
- **Curing Agent Addition:** Cool the mixture to room temperature and add the stoichiometric amount of the curing agent. Mix thoroughly for 2-3 minutes, ensuring to scrape the sides and bottom of the container.
- **Casting and Curing:** Pour the mixture into a preheated mold. The curing cycle will depend on the specific epoxy system used. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 150°C.



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**Figure 3.** Workflow for epoxy resin composite synthesis.

## Illustrative Performance Data for Flame-Retardant Epoxy Resin Composite

Table 2: Representative data on the effect of chlorinated phosphate ester loading on the properties of an epoxy resin composite.

Property	Neat Epoxy	5 wt% FR	10 wt% FR	15 wt% FR
Limiting Oxygen Index (LOI), %	22	26	30	33
UL 94 Rating (3.2 mm)	V-1	V-0	V-0	V-0
Tensile Strength (MPa)	75	72	68	65
Flexural Modulus (GPa)	3.0	3.1	3.2	3.3
Glass Transition Temp. (Tg), °C	155	152	148	145

## Characterization Methods

The following are key experimental techniques for evaluating the properties of the synthesized polymer composites.

### Flammability Testing

- Limiting Oxygen Index (LOI): ASTM D2863. This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
- UL 94 Vertical Burn Test: This test classifies the flammability of plastic materials based on their burning time, dripping behavior, and burn-through.

### Thermal Analysis

- Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on thermal stability and char yield.
- Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the



glass transition temperature (T<sub>g</sub>), melting point, and curing behavior.

## Mechanical Testing

- **Tensile Test:** ASTM D638. This test measures the force required to pull a specimen to its breaking point to determine tensile strength, modulus, and elongation.
- **Flexural Test:** ASTM D790. This test measures the force required to bend a beam under a three-point loading condition to determine flexural strength and modulus.
- **Compressive Test (for foams):** ASTM D1621. This test measures the compressive strength of rigid cellular plastics.

## Safety Precautions

When working with **Antiblaze 100** and the other chemicals mentioned in these protocols, it is essential to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All mixing and curing processes should be carried out in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for **Antiblaze 100** and all other chemicals for detailed handling and safety information.

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